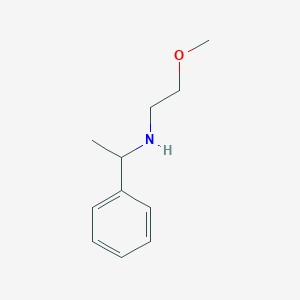
tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate
Overview
Description
Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate, also known as BPP-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a carbamate derivative that has been synthesized through a multistep process. BPP-3 has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is not fully understood, but it is believed to involve the modulation of neurotransmitter receptors. tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been found to interact with several different types of receptors, including nicotinic acetylcholine receptors and GABA receptors. These interactions can lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been found to have interesting biochemical and physiological effects. In animal studies, tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been shown to enhance cognitive function and memory. tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has also been found to have anxiolytic effects, reducing anxiety in animal models. Additionally, tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been found to have anti-inflammatory effects, which could have implications for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is that it is a relatively simple compound to synthesize, making it accessible for scientific research. Additionally, tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been found to have interesting effects on the nervous system, making it a promising candidate for further research. However, one limitation of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate. One area of research could be to further investigate the mechanism of action of tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate, in order to better understand its effects on the nervous system. Additionally, tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate could be studied for its potential applications in the treatment of neurological and inflammatory disorders. Finally, tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate could be used as a tool to investigate the role of neurotransmitter receptors in the nervous system.
Scientific Research Applications
Tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been found to have interesting effects on the nervous system. tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders.
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17(9-5-7-15)11-12-6-4-8-16-10-12/h4,6,8,10H,5,7,9,11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSBOBORTAMVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN)CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-aminopropyl)-N-(pyridin-3-ylmethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



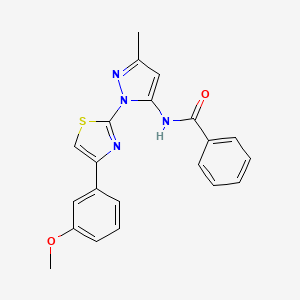
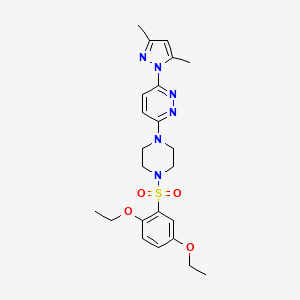
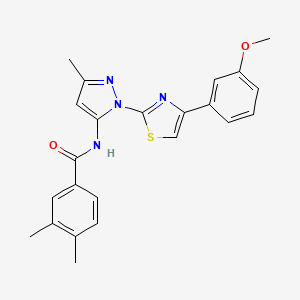
![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)
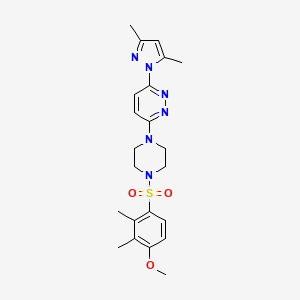
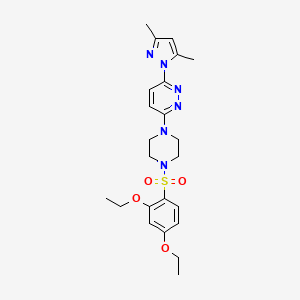
![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)
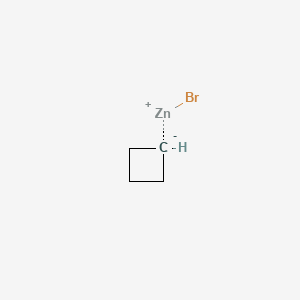
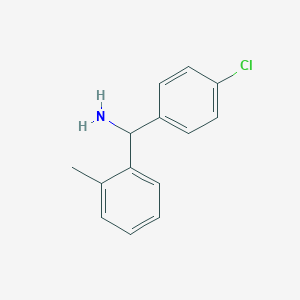
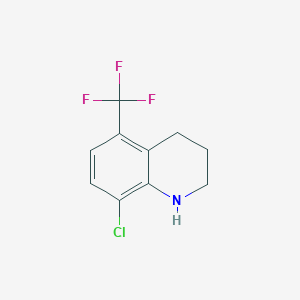
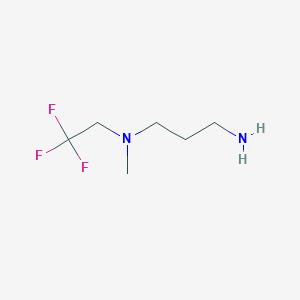
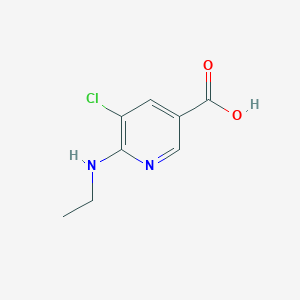
amine](/img/structure/B3201545.png)
